molecular formula C15H21N5O2S B2481117 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-55-6

2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2481117
CAS No.: 2034294-55-6
M. Wt: 335.43
InChI Key: GYSWSVMDGIMOSI-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar target in the organisms, inhibiting their growth and proliferation.

Biochemical Pathways

Given its potent antileishmanial and antimalarial activities, it is likely that it interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death .

Pharmacokinetics

Its potent in vitro and in vivo activities suggest that it may have good bioavailability and can effectively reach its targets in the body .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Properties

IUPAC Name

2-cyclopropyl-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-6-7-20-13(9-19)8-14(17-20)12-4-5-12/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWSVMDGIMOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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